Milademetan tosylate hydrate

Catalog No.
S548214
CAS No.
2095625-97-9
M.F
C37H42Cl2FN5O7S
M. Wt
790.73
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milademetan tosylate hydrate

CAS Number

2095625-97-9

Product Name

Milademetan tosylate hydrate

Molecular Formula

C37H42Cl2FN5O7S

Molecular Weight

790.73

InChI

InChI=1S/C30H34Cl2FN5O4.C7H8O3S.H2O/c1-28(2)8-10-29(11-9-28)30(18-5-3-15(31)13-19(18)37-27(30)41)21(17-7-12-35-24(32)22(17)33)23(38-29)26(40)36-16-4-6-20(25(34)39)42-14-16;1-6-2-4-7(5-3-6)11(8,9)10;/h3,5,7,12-13,16,20-21,23,38H,4,6,8-11,14H2,1-2H3,(H2,34,39)(H,36,40)(H,37,41);2-5H,1H3,(H,8,9,10);1H2/t16-,20+,21+,23-,30-;;/m1../s1

InChI Key

NHIUKVHKLJSJEA-LINJWFRASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CCC2(CC1)C3(C(C(N2)C(=O)NC4CCC(OC4)C(=O)N)C5=C(C(=NC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O)C.O

solubility

Soluble in DMSO, not soluble in water.

Synonyms

DS3032b; DS-3032b; DS 3032b; DS3032; DS-3032; DS 3032; DS-3032b tosylate; Milademetan tosylate

The exact mass of the compound Milademetan (DS-3032b) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Milademetan tosylate hydrate is the specific salt form of Milademetan (also known as DS-3032b), a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction. Developed as an orally bioavailable therapeutic agent, it functions by preventing MDM2 from targeting the tumor suppressor protein p53 for degradation, thereby restoring p53's transcriptional activity and inducing apoptosis in cancer cells with wild-type TP53. This tosylate hydrate form was selected during development for its suitability in oral formulations for clinical evaluation in various solid tumors and hematological malignancies.

Substituting Milademetan tosylate hydrate with its free base, an alternative salt, or a different class of MDM2 inhibitor like Nutlin-3a is inadvisable for achieving reproducible results. The tosylate hydrate form was specifically developed to confer physicochemical properties suitable for consistent oral formulation and administration in preclinical and clinical settings. Different MDM2 inhibitors, such as Nutlin-3a or Idasanutlin, possess distinct potency, selectivity, and pharmacokinetic profiles, making them non-interchangeable. For instance, Milademetan has demonstrated significantly greater potency than the benchmark inhibitor Nutlin-3a in various cancer cell lines, meaning a direct substitution would lead to drastic differences in required dosage and observed biological effect.

Formulation Suitability: Developed for Oral Administration in Preclinical and Clinical Research

Milademetan tosylate hydrate is the specific salt form of the active molecule DS-3032b that was advanced into clinical trials. This form was utilized in oral dosing formulations for numerous Phase I-III studies, demonstrating its suitability for achieving systemic exposure in both animal models and human subjects. For in vivo assays, the compound can be effectively dissolved in vehicles like 0.5% methylcellulose for administration by oral gavage. The selection of this specific form over the free base or other potential salts underscores its optimized properties for consistent handling and bioavailability in research requiring oral administration.

Evidence DimensionFormulation & Administration Route
Target Compound DataDeveloped and validated for oral administration in multiple clinical trials (Phase I, II, III).
Comparator Or BaselineMilademetan free base or other non-optimized salt forms.
Quantified DifferenceNot applicable (Qualitative advantage based on clinical development choice).
ConditionsPreclinical and clinical oral dosing for cancer research.

For researchers conducting in vivo studies, procuring the clinically-relevant oral form ensures consistency and alignment with established pharmacokinetic and efficacy data.

Potency Advantage: Up to 11-Fold Lower IC50 in Cell Viability Assays Compared to Nutlin-3a

In head-to-head comparisons, Milademetan demonstrates substantially higher potency than the first-generation MDM2 inhibitor, Nutlin-3a. In a panel of triple-negative breast cancer (TNBC) cell lines, the IC50 values for Milademetan ranged from 4.04 µM to 7.62 µM, whereas Nutlin-3a required much higher concentrations, with IC50 values ranging from 21.77 µM to 27.69 µM. This represents a 5.4 to 7-fold greater potency for Milademetan in these specific cell lines, and other studies report up to an 11-fold difference.

Evidence DimensionCell Viability IC50
Target Compound Data4.04 ± 0.32 µM (MDA-MB-231 cells)
Comparator Or BaselineNutlin-3a: 22.13 ± 0.85 µM (MDA-MB-231 cells)
Quantified Difference5.4-fold lower IC50 than Nutlin-3a
Conditions72-hour incubation, CellTiter-Glo assay in MDA-MB-231 triple-negative breast cancer cells.

This significant potency advantage allows for the use of lower concentrations in cell-based assays, reducing the potential for off-target effects and conserving material.

Demonstrated In Vivo Efficacy: Significant Tumor Growth Delay in Xenograft Models

The oral administration of Milademetan has been shown to produce significant anti-tumor effects in vivo. In a mouse xenograft model using SH-SY5Y neuroblastoma cells (which have functional TP53), treatment with Milademetan at 50 mg/kg via oral gavage resulted in a significant delay in tumor growth and prolonged survival of the cohort. This efficacy is attributed to the reactivation of p53 signaling within the tumor. This evidence confirms that the compound is not only potent in vitro but also stable and bioavailable enough to exert a therapeutic effect in a whole-animal system.

Evidence DimensionIn Vivo Efficacy
Target Compound DataSignificantly reduced neuroblastoma xenograft tumor growth and prolonged survival.
Comparator Or BaselineVehicle control group.
Quantified DifferenceQualitatively significant delay in tumor growth and increase in survival.
Conditions50 mg/kg, oral gavage, SH-SY5Y xenograft tumors in nude mice.

Provides direct evidence of the compound's utility for in vivo studies aimed at evaluating MDM2 inhibition as a therapeutic strategy in TP53 wild-type cancers.

In Vivo Efficacy and PK/PD Studies in TP53 Wild-Type Tumor Models

Given its development as an oral agent and proven efficacy in xenograft models, this compound is the appropriate choice for in vivo studies requiring oral administration to assess anti-tumor activity in cancers with functional p53, such as liposarcomas, neuroblastomas, or Merkel cell carcinoma.

High-Potency Cellular Assays for MDM2-p53 Pathway Analysis

The compound's multi-fold potency advantage over benchmark inhibitors like Nutlin-3a makes it ideal for cell-based screening and mechanistic studies. Researchers can confidently investigate p53 reactivation, cell cycle arrest, and apoptosis at nanomolar to low-micromolar concentrations, ensuring on-target effects.

Benchmarking and Comparative Studies of Novel MDM2 Inhibitors

As a second-generation, clinically evaluated MDM2 inhibitor, Milademetan serves as a relevant and potent reference compound for researchers developing novel inhibitors of the MDM2-p53 axis. Its well-documented activity provides a strong benchmark for comparison.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Ishizawa J, Nakamaru K, Seki T, Tazaki K, Kojima K, Chachad D, Zhao R, Heese LE, Ma W, Ma MCJ, DiNardo CD, Pierce SA, Patel KP, Tse A, Davis RE, Rao A, Andreeff M. Predictive gene signatures determine tumor sensitivity to MDM2 inhibition. Cancer Res. 2018 Feb 28. pii: canres.0949.2017. doi: 10.1158/0008-5472.CAN-17-0949. [Epub ahead of print] PubMed PMID: 29490944.
2: Arnhold V, Schmelz K, Proba J, Winkler A, Wünschel J, Toedling J, Deubzer HE, Künkele A, Eggert A, Schulte JH, Hundsdoerfer P. Reactivating TP53 signaling by the novel MDM2 inhibitor DS-3032b as a therapeutic option for high-risk neuroblastoma. Oncotarget. 2017 Dec 18;9(2):2304-2319. doi: 10.18632/oncotarget.23409. eCollection 2018 Jan 5. PubMed PMID: 29416773; PubMed
3. Liao G, Yang D, Ma L, Li W, Hu L, Zeng L, Wu P, Duan L, Liu Z. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. Eur J Med Chem. 2018 Nov 5;159:1-9. doi: 10.1016/j.ejmech.2018.09.044. Epub 2018 Sep 18. Review. PubMed PMID: 30253242.

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